molecular formula C12H11ClO3S B8331004 Methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate

Methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate

Cat. No.: B8331004
M. Wt: 270.73 g/mol
InChI Key: FXDZTHFEHZYEED-UHFFFAOYSA-N
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Description

Methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate is a useful research compound. Its molecular formula is C12H11ClO3S and its molecular weight is 270.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClO3S

Molecular Weight

270.73 g/mol

IUPAC Name

methyl 2-(4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C12H11ClO3S/c1-15-8-4-9(13)12-7(3-11(14)16-2)6-17-10(12)5-8/h4-6H,3H2,1-2H3

InChI Key

FXDZTHFEHZYEED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)C(=CS2)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To MsOH (5 mL) was added methyl 4-((3-chloro-5-methoxyphenyl)sulfanyl)-3-oxobutanoate (1.41 g) at 0° C. The mixture was stirred at the same temperature for 15 min. The mixture was poured into ice water and extracted with EtOAc. The organic layer was separated, washed successively with 0.1N NaOH and brine, dried over MgSO4 and concentrated in vacuo. The residue was subjected to silica gel column chromatography (EtOAc/hexane) to give methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate as a crude product (1.280 g). The product was used to the next step without further purification. To a mixture of aluminum chloride (0.894 g) and toluene (30 mL) was added 1-dodecanethiol (5.32 mL) at 0° C., and the mixture was stirred at the same temperature for 30 min. A solution of methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate obtained above (1.21 g) in toluene (15 mL) were added to the mixture at 0° C., and the mixture was stirred at room temperature for 40 h. The mixture was poured into water at 0° C. and extracted with EtOAc. The organic layer was separated, washed successively with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was diluted with MeOH (50 mL), and the mixture was treated with conc. H2SO4 (100 μL). The mixture was refluxed for 2 h. The mixture was concentrated under reduced pressure. To the residue was added brine at room temperature, and the mixture was extracted with EtOAc. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (0.558 g).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methyl 4-((3-chloro-5-methoxyphenyl)sulfanyl)-3-oxobutanoate
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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